Cas no 921-01-7 (D-Cysteine)

D-Cysteine structure
D-Cysteine structure
Nome do Produto:D-Cysteine
N.o CAS:921-01-7
MF:C3H7NO2S
MW:121.158179521561
MDL:MFCD00066461
CID:40224
PubChem ID:57648407

D-Cysteine Propriedades químicas e físicas

Nomes e Identificadores

    • D-Cysteine
    • D-CYS-OH
    • H-D-CYS-OH
    • RARECHEM AB PP 1441
    • (S)-2-AMINO-3-MERCAPTOPROPIONIC ACID
    • D-cysteine free base crystalline
    • D-Cysteinefreebase
    • (2S)-2-amino-3-sulfanyl-propanoic acid
    • D-Cysteine (9CI)
    • H-D-Cys-OH (D-Cysteine)
    • (S)-2-Amino-3-mercaptopropanoic acid
    • (2S)-2-amino-3-sulfanylpropanoic acid
    • (D,L)-H-Cys-OH
    • 2-amino-3-sulfopropionic acid
    • Cysteine,D
    • D-Amino-3-mercaptopropionic acid
    • D-Cystein
    • D-Zystein
    • Cysteine, D-
    • D-Cys
    • cysteine
    • D-cysteinyl radical
    • (2S)-2-amino-3-mercaptopropanoic acid
    • IU8WN3PPI2
    • DCY
    • C3H7NO2S
    • (S)-Cysteine
    • Epitope ID:140790
    • D-Amino-3-mercaptopropionate
    • GTPL4537
    • Cysteine, D- (8CI)
    • D
    • 18: PN: CN107114752 PAGE: 2 claimed sequence
    • 1f57
    • CYSTEINE. (S)-
    • Q16633812
    • C00793
    • 921-01-7
    • SCHEMBL95110
    • 4A30FFBA-E85B-4310-BCD5-5414B37D35D0
    • CHEBI:16375
    • NS00079857
    • CCRIS 5542
    • CHEMBL171281
    • AM81647
    • UNII-IU8WN3PPI2
    • CS-W019341
    • MFCD00066461
    • NCGC00163332-01
    • DTXSID60893798
    • XUJNEKJLAYXESH-UWTATZPHSA-N
    • Q27115094
    • C-9600
    • BP-20435B
    • D-Cysteine, >=99% (RT)
    • (S)-2-amino-3-mercaptopropanoicacid
    • BDBM50109584
    • HY-W018555
    • EINECS 213-062-0
    • DB03201
    • AS-12790
    • AKOS006239329
    • EN300-122633
    • C
    • E 920
    • cisteina
    • 2-amino-3-sulfanylpropanoic acid
    • E-920
    • L-Zystein
    • L-2-Amino-3-mercaptopropionic acid
    • L-(+)-Cysteine hydrochloride
    • Cysteine hydrochloride (anhydrous)
    • Cysteine HCl (anhydrous)
    • L-Cysteine
    • (R)-2-amino-3-mercaptopropanoic acid
    • Hcys
    • L-Cys
    • Cys
    • 2-Amino-3-mercaptopropionic acid
    • L-Cystein
    • L-cysteinium chloride
    • FREE CYSTEINE
    • E920
    • L-Cysteine monohydrochloride
    • Cystein
    • 2-amino-3-mercaptopropanoic acid
    • (2R)-2-amino-3-mercaptopropanoic acid
    • (2R)-2-amino-3-sulfanylpropanoic acid
    • Cysteine monohydrochloride
    • Zystein
    • (R)-Cysteine hydrochloride
    • MDL: MFCD00066461
    • Inchi: 1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1
    • Chave InChI: XUJNEKJLAYXESH-UWTATZPHSA-N
    • SMILES: [C@@H](N)(CS)C(=O)O
    • BRN: 1721407

Propriedades Computadas

  • Massa Exacta: 121.02000
  • Massa monoisotópica: 121.02
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 7
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 75.3
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 64.3
  • XLogP3: -2.5
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Not available
  • Densidade: 1.334
  • Ponto de Fusão: ~230 °C (dec.)
  • Ponto de ebulição: 293.9 °C at 760 mmHg
  • Ponto de Flash: 131.5 °C
  • Índice de Refracção: 1.549
  • Coeficiente de partição da água: Soluble in water (partly).
  • Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents.
  • PSA: 102.12000
  • LogP: 0.02840
  • Rotação Específica: -7.6 ±1.0° (c=5,in 5M HCl)
  • Solubilidade: Not available
  • Sensibilidade: Air Sensitive
  • Actividade Óptica: [α]20/D −7.6±1.0°, c = 5% in 5 M HCl

D-Cysteine Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Declaração de Advertência: P264; P270; P301+P312; P330; P501
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 22
  • Instrução de Segurança: S26; S36/37/39
  • CÓDIGOS DA MARCA F FLUKA:10-23
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38
  • Condição de armazenamento:Store at room temperature

D-Cysteine Dados aduaneiros

  • CÓDIGO SH:29309013
  • Dados aduaneiros:

    China Customs Code:

    29309013

D-Cysteine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Cooke Chemical
A1476250-500g
D-Cysteine
921-01-7 98%
500g
RMB 2510.40 2025-02-21
BAI LING WEI Technology Co., Ltd.
500850-100MG
D-Cysteine, 98%, from duck feathers
921-01-7 98%
100MG
¥ 113 2022-04-26
eNovation Chemicals LLC
K68414-25g
D-Cysteine
921-01-7 98%
25g
$120 2024-06-09
eNovation Chemicals LLC
K68414-100g
D-Cysteine
921-01-7 98%
100g
$180 2024-06-09
Ambeed
A110205-5g
(S)-2-Amino-3-mercaptopropanoic acid
921-01-7 97%
5g
$12.0 2024-05-30
ChemScence
CS-W019341-500g
D-Cysteine
921-01-7 ≥97.0%
500g
$530.0 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D304972-25g
D-Cysteine
921-01-7 98%
25g
¥231.90 2023-09-03
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BC6238-5g
D-Cysteine
921-01-7 ≥98%
5g
¥180元 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D3Y52-5g
D-Cysteine
921-01-7 98%
5g
¥80.0 2022-06-10
TRC
C995020-1g
D-Cysteine
921-01-7
1g
$ 153.00 2023-09-08

D-Cysteine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Water ;  1.5 h, rt → reflux
1.2 Reagents: Triethylamine ;  pH 5
1.3 Reagents: Ethanol ;  10 min
Referência
New process for preparation of D-cysteine from L-cysteine by asymmetric
Yu, Mingjun; Jiang, Lijian; Wu, Liuyang; Li, Jianjun, Yingyong Huagong, 2007, 36(5), 488-490

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Hydrochloric acid Catalysts: Tryptophanase Solvents: Water ;  13 h, 35 °C
Referência
Manufacture of D-cysteine from cysteine by enzymic resolution
, China, , ,

Synthetic Routes 3

Condições de reacção
Referência
Enzymatic synthesis of D-cysteine by 3-chloro-D-alanine resistant Pseudomonas putida CR 1-1
Nagasawa, Toru; Yamano, Hironori; Ohkishi, Haruyuki; Hosono, Hidekazu; Tani, Yoshiki; et al, Agricultural and Biological Chemistry, 1982, 46(12), 3003-10

Synthetic Routes 4

Condições de reacção
Referência
Synthesis of D-cysteine from a racemate of 3-chloroalanine by phenylhydrazine-treated cells of Pseudomonas putida CR 1-1
Nagasawa, Toru; Hosono, Hidekazu; Yamano, Hironori; Ohkishi, Haruyuki; Tani, Yoshiki; et al, Agricultural and Biological Chemistry, 1983, 47(4), 861-8

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hexadecyltrimethylammonium bromide ,  Ammonia ,  Chloroauric acid Catalysts: Cobalt chloride (CoCl2) Solvents: Water ;  25 °C; 7 h, pH 7, 70 °C
Referência
Preparation method of chiral cobalt oxide-gold hollow nanomaterial
, China, , ,

Synthetic Routes 6

Condições de reacção
Referência
Sonochemically modified ovalbumin enhances enantioenrichment of some amino acids
Mutalikdesai, Amruta; Nassir, Molhm; Saady, Abed; Hassner, Alfred; Gedanken, Aharon, Ultrasonics Sonochemistry, 2019, 58,

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Water ;  1.5 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  pH 3
Referência
Method for preparing D-cysteine hydrochloride monohydrate having high optical purity
, China, , ,

Synthetic Routes 8

Condições de reacção
Referência
Microbiological synthesis of D-cysteine and an analog
Ohkishi, Haruyuki; Nishikawa, Daikichiro; Kumagai, Hidehiko; Yamada, Hideaki, Agricultural and Biological Chemistry, 1981, 45(10), 2397-8

Synthetic Routes 9

Condições de reacção
1.1 Solvents: Water ;  1.5 h, 80 °C
1.2 Reagents: Triethylamine ;  pH 5
Referência
Study of the process for preparation of D-homocysteine from L-homocysteine hydrochloride
Zhao, Min-juan; Li, Ning-ning; Lu, Jiu-fu, Zhejiang Huagong, 2012, 43(11), 18-21

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Water ;  3 h, 1 atm, 60 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 3.5
Referência
Process for preparation of D-cystine
, China, , ,

Synthetic Routes 11

Condições de reacção
Referência
Production of D-cysteine derivatives
, Japan, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 100 °C
1.2 Reagents: L-Dibenzoyltartaric acid ;  30 min, 80 - 100 °C; 1 h, 60 °C; 60 °C → 15 °C
1.3 Reagents: Triethylamine Solvents: Ethanol ;  1 h, 15 °C
Referência
Chemical resolution of L-cysteine and D-cysteine
, China, , ,

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Acetic acid ,  Propionic acid Solvents: Acetone ;  0.5 h, 80 °C
1.2 10 h, 80 °C
1.3 Reagents: L-Phenylalanine ;  0.2 h, 80 °C
1.4 Reagents: Water ;  2 h, heated
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 4.9
Referência
A simple method for producing D-cysteine with L-cysteine as raw material
, China, , ,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Phosphoric acid Solvents: Water ;  rt; pH 7.2, rt → 40 °C; 44 h, pH 7.2
Referência
Process for the enzymic preparation of enantiomerically enriched D-amino acids
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção
Referência
Optical resolution of (R, S)-cysteine
, Japan, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride
Referência
Optical resolution by preferential crystallization of DL-thiazolidine-4-carboxylic acid
Shiraiwa, Tadashi; Sado, Yujin; Komure, Masamitsu; Kurokawa, Hidemoto, Chemistry Letters, 1987, (4), 621-2

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Water ;  1.5 h, reflux
1.2 Reagents: Triethylamine ;  pH 3.6
Referência
Process for preparation of D-cysteine hydrochloride monohydrate
, China, , ,

Synthetic Routes 18

Condições de reacção
Referência
Asymmetric transformation of (RS)-cysteine via formation of (RS)-4-thiazolidinecarboxylic acids
Shiraiwa, Tadashi; Kataoka, Kazuo; Sakata, Shinji; Kurokawa, Hidemoto, Bulletin of the Chemical Society of Japan, 1989, 62(1), 109-13

Synthetic Routes 19

Condições de reacção
Referência
Optically active cysteins
, Japan, , ,

D-Cysteine Raw materials

D-Cysteine Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:921-01-7)D-Cysteine
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Pureza:99%
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Suzhou Senfeida Chemical Co., Ltd
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sfd10086
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito